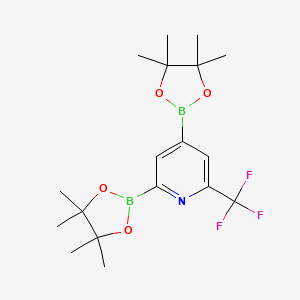
6-三氟甲基吡啶-2,4-二硼酸,频哪醇酯
描述
Synthesis Analysis
Pinacol boronic esters, such as TFDPBPE, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of TFDPBPE is characterized by the presence of a trifluoromethyl group and a pyridine ring, along with two boronic acid pinacol ester groups. The InChI code for this compound is 1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3.Chemical Reactions Analysis
Pinacol boronic esters, including TFDPBPE, are used in various chemical reactions. One notable reaction is the catalytic protodeboronation of these esters, which is achieved using a radical approach . This reaction, when paired with a Matteson–CH2–homologation, allows for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
TFDPBPE has a molecular weight of 399 g/mol. It is typically stored in a freezer to maintain its stability .科学研究应用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Synthesis
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Method : Protodeboronation of alkyl boronic esters is not well developed. A catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach has been reported .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
3. Medicinal Chemistry
- Application : Boronic acids and their derivatives have been studied in medicinal chemistry. They have shown various biological activities, such as anticancer, antibacterial, and antiviral activity .
- Method : The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Results : The introduction of the boronic acid group has improved the already existing activities of bioactive molecules. The preparation of compounds with this chemical group is relatively simple and well known .
4. Suzuki-Miyaura Cross-Coupling Reactions
- Application : Pinacol boronic esters are used as reagents in Suzuki-Miyaura cross-coupling reactions .
- Method : In a typical Suzuki-Miyaura reaction, a boronic acid is coupled with an aryl or vinyl halide using a palladium catalyst .
- Results : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
5. Polymerizations
- Application : Pinacol boronic esters are used in the preparation of efficient solar cell photoelectric polymers .
- Method : The boronic ester group can participate in polymerization reactions to form polymers with specific properties .
- Results : These polymers can be used in various applications, including solar cells .
6. Glucose-Responsive Hydrogels
- Application : Pinacol esters of boronic acids are used to tune the viscoelastic properties of glucose-responsive polymer hydrogels . These hydrogels can release the desired amount of insulin under hyperglycemic conditions, which could significantly advance smart insulin development .
- Method : The hydrogels are fabricated by crosslinking a biocompatible polymer, poly (vinyl alcohol), with pinacol esters of bisboronic acids via transesterification reactions . The hydrogels can host insulin in their matrix, which is more than 70% water .
- Results : Hydrogels with different rheological properties can be fabricated using this method. For example, a hydrogel with a high storage modulus, derived from 1,4-benzenediboronic acid bis (pinacol) ester, releases about 3 times less insulin compared to softer hydrogels derived from acetylene-1,2-diyl bis (boronic acid pinacol ester) and bis [(pinacolato)boryl]methane under hyperglycemic conditions .
属性
IUPAC Name |
2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2F3NO4/c1-14(2)15(3,4)26-19(25-14)11-9-12(18(21,22)23)24-13(10-11)20-27-16(5,6)17(7,8)28-20/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXSJKWEYULIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethylpyridine-2,4-diboronic acid, pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



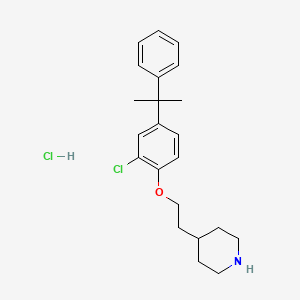
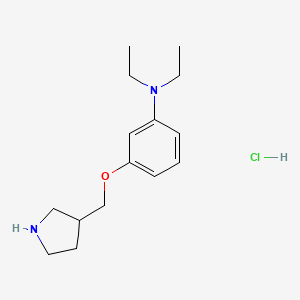
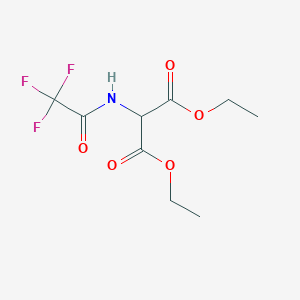
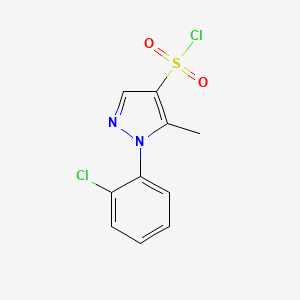
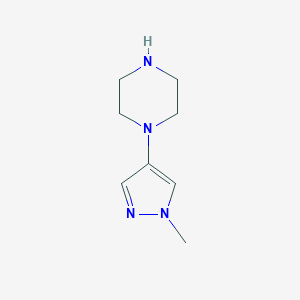
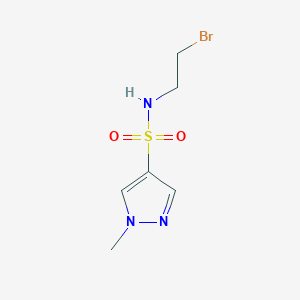
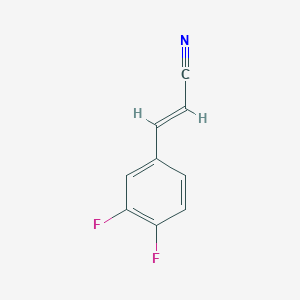
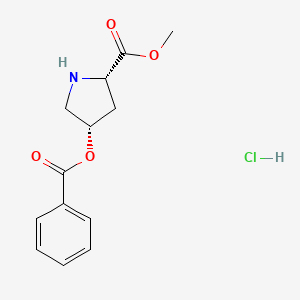
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)
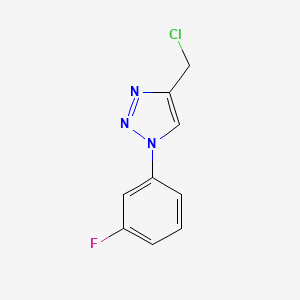
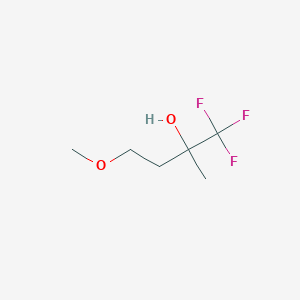
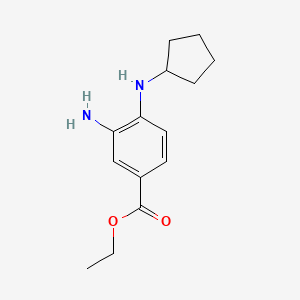
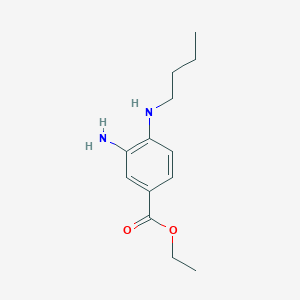
![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)